![molecular formula C12H16FNO B2413923 4-[(2-Fluorophenyl)methyl]piperidin-4-ol CAS No. 191327-96-5](/img/structure/B2413923.png)
4-[(2-Fluorophenyl)methyl]piperidin-4-ol
Overview
Description
“4-[(2-Fluorophenyl)methyl]piperidin-4-ol” is a chemical compound . It is commonly used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound can be achieved through several steps. One method involves the reaction of 2-fluorobenzoic acid and piperidine in the presence of potassium carbonate to generate 2-fluorobenzoic acid piperidine ester . Another method involves the use of palladium and rhodium hydrogenation .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine bound to a phenyl group . The piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
This compound appears as a white solid powder . It has a molecular weight of 245.72 . It is soluble in water and some organic solvents, such as methanol and chloroform .Scientific Research Applications
- FPMINT as an Inhibitor : FPMINT is a novel inhibitor of ENTs, with greater selectivity for ENT2 over ENT1 . This selectivity is significant because most current ENT inhibitors are ENT1-selective.
- Structure-Activity Relationship (SAR) : Researchers have explored FPMINT analogues to understand their structure-activity relationship. Notably, compound 3c emerged as the most potent inhibitor. It irreversibly and non-competitively inhibits both ENT1 and ENT2 .
- Simple Piperidines : FPMINT analogues with structurally simple 1,4-disubstituted piperidines were evaluated. These compounds showed promise in antimalarial studies .
- Ocfentanil : Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide) is an ortho-fluorinated analog of methoxyacetylfentanyl. It has been developed and patented for clinical evaluation .
Equilibrative Nucleoside Transporters (ENTs) Inhibition
Antimalarial Properties
Clinical Evaluation and Patents
UN Assessment and WHO Review
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-[(2-Fluorophenyl)methyl]piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It contains one basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The antagonistic action of 4-[(2-Fluorophenyl)methyl]piperidin-4-ol on the CCR5 receptor disrupts the HIV-1 entry process . This disruption prevents the virus from infecting the cell, thereby inhibiting the progression of the disease .
Result of Action
The molecular and cellular effects of 4-[(2-Fluorophenyl)methyl]piperidin-4-ol’s action primarily involve the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound inhibits the virus’s ability to infect cells, thereby potentially slowing the progression of the disease .
properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-4-2-1-3-10(11)9-12(15)5-7-14-8-6-12/h1-4,14-15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPZTFXENCTZMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Fluorophenyl)methyl]piperidin-4-ol |
Synthesis routes and methods
Procedure details
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